AT7867

AKT inhibitor p70S6K PI3K/mTOR pathway

AT7867 is the only pan-AKT inhibitor that simultaneously blocks p70S6K, the key feedback node in PI3K/mTOR signaling. This dual action overcomes resistance seen with AKT-selective agents (MK-2206, GSK690693). Its SphK1 inhibition provides an AKT-independent apoptotic mechanism in colorectal cancer models. In stem cell biology, AT7867 uniquely enhances PDX1+ pancreatic progenitor production from pluripotent stem cells. With 44% oral bioavailability and proven in vivo efficacy, it is the optimal tool compound for feedback pathway studies, combination therapy screening, and scalable cell therapy manufacturing.

Molecular Formula C20H20ClN3
Molecular Weight 337.8 g/mol
CAS No. 857531-00-1
Cat. No. B1666108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT7867
CAS857531-00-1
SynonymsAT7867;  AT 7867;  AT-7867;  AT7867 HCl;  AT7867 dihydrochloride. AT7867 hydrochloride.
Molecular FormulaC20H20ClN3
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H20ClN3/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16/h1-8,13-14,22H,9-12H2,(H,23,24)
InChIKeyLZMOSYUFVYJEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AT7867 (CAS 857531-00-1): A Potent Dual AKT/p70S6K Inhibitor for Targeted Cancer and Stem Cell Differentiation Research


AT7867 is a synthetic, ATP-competitive small molecule inhibitor that potently targets all three isoforms of the serine/threonine kinase AKT (Akt1, Akt2, Akt3) as well as the downstream effector p70 S6 kinase (p70S6K) and protein kinase A (PKA) [1]. As a dual inhibitor of the PI3K/AKT/mTOR signaling pathway, AT7867 exhibits significant antiproliferative and pro-apoptotic activity in a range of human cancer cell lines and is capable of inducing pharmacodynamic changes and inhibiting tumor xenograft growth in vivo [2]. Beyond oncology, AT7867 has emerged as a critical tool in stem cell biology, specifically for promoting the differentiation and proliferation of pancreatic progenitor cells derived from human pluripotent stem cells [3].

Why AT7867 (CAS 857531-00-1) Cannot Be Replaced by Other Pan-AKT Inhibitors


Simple substitution of AT7867 with other pan-AKT inhibitors is scientifically unsound due to its distinct multi-target profile and unique off-target activities. Unlike highly selective allosteric AKT inhibitors such as MK-2206 or ATP-competitive inhibitors like GSK690693 and Ipatasertib, AT7867 provides a dual blockade of both AKT and p70S6K, a key downstream effector in the mTOR pathway . This dual inhibition is critical in models where resistance emerges via feedback activation of p70S6K [1]. Furthermore, AT7867 exhibits a unique, AKT-independent mechanism of action—inhibition of sphingosine kinase 1 (SphK1)—which contributes to its apoptotic efficacy and is not shared by its clinical analogs [2]. Therefore, for studies focused on PI3K pathway feedback, SphK1 biology, or specific stem cell differentiation protocols, AT7867 is an irreplaceable tool.

Quantitative Evidence Guide: How AT7867 Differentiates from MK-2206, GSK690693, Ipatasertib, and AKTi-1/2


Dual Inhibition of AKT and p70S6K: A Differentiated Profile vs. MK-2206 and GSK690693

AT7867's primary differentiation lies in its potent dual inhibition of AKT and p70S6K. While MK-2206 is a highly selective allosteric AKT inhibitor and GSK690693 is a potent pan-AKT inhibitor, both lack significant activity against p70S6K. This is a critical distinction, as p70S6K is a key downstream effector and a known node for feedback activation that can drive resistance to pure AKT inhibition .

AKT inhibitor p70S6K PI3K/mTOR pathway kinase selectivity

Balanced Pan-AKT Isoform Potency vs. Ipatasertib's Akt1 Bias and AKTi-1/2's Sparing of Akt3

AT7867 exhibits a balanced, low nanomolar potency against all three AKT isoforms, particularly showing the highest affinity for Akt2 (IC50 = 17 nM). This is in contrast to Ipatasertib, which is biased towards Akt1 (IC50 ~5 nM) and shows 3-4 fold lower potency against Akt2 and Akt3. Furthermore, AT7867 provides a stark contrast to AKTi-1/2, which is a selective Akt1/2 inhibitor that largely spares Akt3 (IC50 > 5 µM), thereby preserving a functional escape route for AKT signaling in certain cellular contexts .

AKT isoform selectivity Akt1 Akt2 Akt3 inhibitor profiling

In Vivo Oral Bioavailability and Sustained Plasma Exposure: A Practical Advantage Over GSK690693

AT7867 demonstrates good oral bioavailability, a key practical advantage for long-term in vivo studies that is not a universal feature of all pan-AKT inhibitors. Following an oral dose of 20 mg/kg in mice, AT7867 achieves a bioavailability of 44% and maintains plasma concentrations above the cellular IC50 threshold (>0.5 µM) for at least 6 hours [1]. In comparison, the highly potent pan-AKT inhibitor GSK690693 has very low oral bioavailability (reported as <5% in rodents), often necessitating continuous infusion or more frequent parenteral administration for in vivo work [2].

Pharmacokinetics oral bioavailability xenograft in vivo efficacy

Potent In Vivo Tumor Growth Inhibition in PTEN-Deficient Xenografts: Comparable to Clinical-Stage AKT Inhibitors

In head-to-head comparable xenograft models, AT7867 demonstrates robust tumor growth inhibition that is on par with, or superior to, many other tool and clinical-stage AKT inhibitors. In PTEN-deficient MES-SA (uterine sarcoma) and U87MG (glioblastoma) xenografts, treatment with AT7867 at 20 mg/kg i.p. resulted in a treated/control (T/C) tumor volume ratio of 0.37 and 0.51, respectively, indicating 63% and 49% tumor growth inhibition [1]. For comparison, the clinical-stage AKT inhibitor Ipatasertib typically achieves T/C ratios in the 0.4-0.6 range in similar PTEN-deficient models at its optimal dose [2].

PTEN-deficient xenograft tumor growth inhibition T/C ratio

Unique Sphingosine Kinase 1 (SphK1) Inhibition: An AKT-Independent Mechanism Absent in Other Pan-AKT Inhibitors

A key and unique differentiator for AT7867 is its ability to inhibit sphingosine kinase 1 (SphK1), an activity not reported for other major pan-AKT inhibitors like MK-2206, GSK690693, or Ipatasertib. In HT-29 colorectal cancer cells, AT7867 inhibits SphK1, leading to the accumulation of pro-apoptotic ceramide and subsequent caspase-dependent apoptosis. This effect was shown to be independent of AKT inhibition, as overexpression of a constitutively active AKT1 only partially rescued cells from AT7867-induced death [1].

SphK1 ceramide apoptosis sphingolipid metabolism AKT-independent

Superior In Vitro Antiproliferative Potency in PTEN-Deficient Cell Lines vs. MK-2206

AT7867 demonstrates superior antiproliferative activity in certain PTEN-deficient cancer cell lines when compared to the allosteric AKT inhibitor MK-2206. In a direct comparison, AT7867 inhibited the proliferation of the PTEN-deficient MES-SA uterine sarcoma cell line with an IC50 of 0.94 µM, while MK-2206 was less potent, exhibiting an IC50 of approximately 1.5-2.0 µM in the same cell line [1]. This enhanced potency in a key genetic background supports the rationale for selecting AT7867 over MK-2206 for studies focused on PTEN loss.

PTEN-deficient cancer cell lines antiproliferative IC50 MES-SA U87MG

Optimal Research and Industrial Applications for AT7867 (CAS 857531-00-1)


Investigating PI3K/AKT/mTOR Pathway Feedback and Resistance Mechanisms in PTEN-Deficient Cancer Models

For studies focused on the complex feedback loops of the PI3K/AKT/mTOR pathway, especially in PTEN-null cancers, AT7867 is the optimal tool compound. Its dual inhibition of AKT and p70S6K directly addresses the feedback activation of p70S6K that often limits the efficacy of AKT-selective inhibitors like MK-2206 or GSK690693 [1]. Furthermore, its high oral bioavailability (44%) and demonstrated in vivo efficacy in PTEN-deficient xenografts (e.g., MES-SA with T/C=0.37) make it a practical and robust choice for long-term pharmacodynamic and efficacy studies [2].

Dissecting AKT-Dependent vs. AKT-Independent Apoptotic Mechanisms in Colorectal and Other Cancers

AT7867 is uniquely suited for research that aims to deconvolute the contribution of AKT-dependent and -independent pathways to cancer cell death. As demonstrated in colorectal cancer models, AT7867's inhibition of SphK1 provides a potent, AKT-independent route to apoptosis via ceramide accumulation [1]. This property is not shared by other clinical or tool pan-AKT inhibitors, making AT7867 an essential control and probe for dissecting the role of sphingolipid metabolism in therapeutic response and resistance.

Directed Differentiation and Proliferation of Pancreatic Progenitors from Pluripotent Stem Cells

In the field of regenerative medicine and stem cell biology, AT7867 is a critical reagent for the scalable production of pancreatic progenitors from human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs). AT7867 has been identified in high-throughput screens as a small molecule that significantly enhances the proliferation of PDX1+ pancreatic progenitors during differentiation [1]. This application is specific to AT7867 among AKT inhibitors and is crucial for developing cell-based therapies for diabetes, as it enables a more cost-effective and efficient manufacturing process.

Preclinical Validation of Novel Combination Therapies Targeting Triple-Negative Breast Cancer (TNBC)

AT7867 serves as an excellent tool compound for validating combination strategies in aggressive cancer subtypes like triple-negative breast cancer (TNBC). Its multi-target profile has been shown to synergize with EGFR inhibition (e.g., Gefitinib) in mesenchymal stem-like TNBC cells to reduce proliferation and long-term survival [1]. The balanced pan-AKT inhibition and p70S6K blockade provided by AT7867 make it a compelling partner for combination screens, and its oral bioavailability facilitates convenient in vivo combination studies in xenograft models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AT7867

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.